molecular formula C17H16O B15333343 3-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

3-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B15333343
M. Wt: 236.31 g/mol
InChI Key: NQLLVOYRANVRQR-UHFFFAOYSA-N
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Description

3-Phenyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound with a unique structure that combines a phenyl group with a tetrahydrobenzoannulene core

Properties

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

3-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C17H16O/c18-17-9-5-4-8-14-10-11-15(12-16(14)17)13-6-2-1-3-7-13/h1-3,6-7,10-12H,4-5,8-9H2

InChI Key

NQLLVOYRANVRQR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C2=C(C1)C=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves multistep reactions. One common method includes the condensation of cycloheptanone with benzaldehyde in the presence of a base, followed by cyclization and reduction steps. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

3-Phenyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its structure and the target. The pathways involved often include modulation of signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its specific combination of a phenyl group with a tetrahydrobenzoannulene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

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